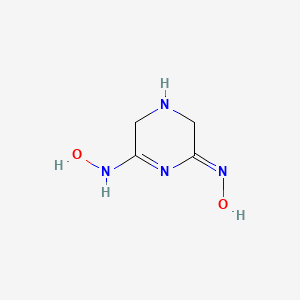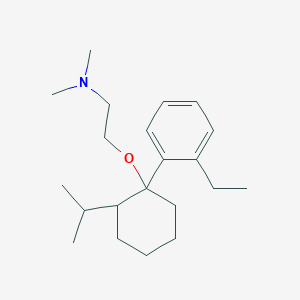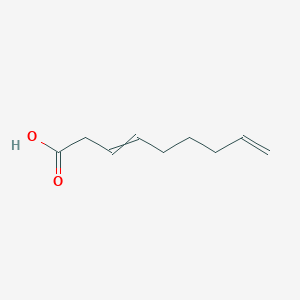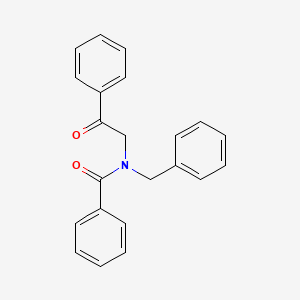
1-Chloro-1-nitrosocyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-nitrosocyclopentadecane is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to a carbon atom The structure of this compound consists of a 15-membered cycloalkane ring with a chlorine atom and a nitroso group attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-nitrosocyclopentadecane can be achieved through several methods:
Direct Nitrosation: This method involves the direct introduction of a nitroso group into the cyclopentadecane ring. Nitrosyl chloride (NOCl) is commonly used as the nitrosating agent. The reaction is typically carried out under controlled conditions to ensure the selective formation of the nitroso compound.
Oxidation of Amino Precursors: Another approach involves the oxidation of amino precursors. For example, an amino derivative of cyclopentadecane can be oxidized using reagents such as peroxyacetic acid to form the nitroso compound.
Reduction of Nitro Precursors: The reduction of nitro derivatives is also a viable method.
Analyse Chemischer Reaktionen
1-Chloro-1-nitrosocyclopentadecane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitroso group can be reduced to form amino compounds. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the chlorine atom with a methoxy group.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-nitrosocyclopentadecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of nitroso groups into other compounds. It also serves as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to form reactive intermediates makes it useful in studying biological processes involving nitroso compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-nitrosocyclopentadecane involves the interaction of its nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can alter the function of the target molecules, leading to various biological effects. The compound’s ability to form covalent bonds with specific amino acid residues in proteins makes it a valuable tool for studying protein function and regulation .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-nitrosocyclopentadecane can be compared with other nitroso compounds, such as:
1-Chloro-1-nitrosocyclohexane: Similar in structure but with a smaller ring size, leading to different chemical reactivity and physical properties.
1-Nitroso-2-naphthol: An aromatic nitroso compound with distinct electronic properties due to the presence of an aromatic ring.
Nitrosobenzene: A simple aromatic nitroso compound used as a reference in many studies involving nitroso chemistry.
Eigenschaften
IUPAC Name |
1-chloro-1-nitrosocyclopentadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO/c16-15(17-18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPGDZOSDDUYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(CCCCCC1)(N=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30784523 |
Source


|
| Record name | 1-Chloro-1-nitrosocyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30784523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36857-01-9 |
Source


|
| Record name | 1-Chloro-1-nitrosocyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30784523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)

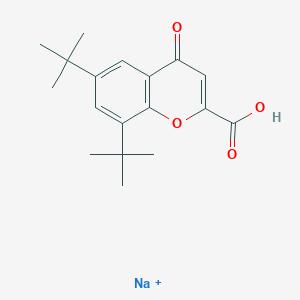
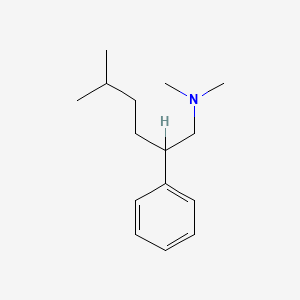
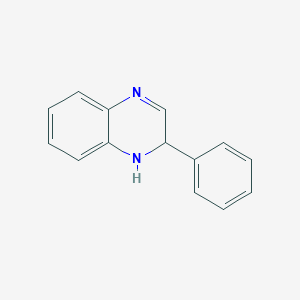


![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
